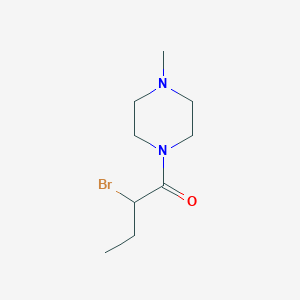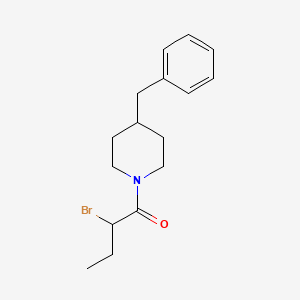![molecular formula C23H40Cl2N6O5 B1344604 (2S)-6-amino-2-[[(2S)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]-4-methylpentanoyl]amino]-N-(4-nitrophenyl)hexanamide;dihydrochloride](/img/structure/B1344604.png)
(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]-4-methylpentanoyl]amino]-N-(4-nitrophenyl)hexanamide;dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-6-amino-2-[[(2S)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]-4-methylpentanoyl]amino]-N-(4-nitrophenyl)hexanamide;dihydrochloride involves the stepwise assembly of the peptide chain using standard solid-phase peptide synthesis (SPPS) techniques. The process typically starts with the attachment of the first amino acid to a solid resin, followed by the sequential addition of protected amino acids. Each coupling step is facilitated by activating agents such as HBTU or DIC. After the assembly of the peptide chain, the peptide is cleaved from the resin and deprotected using a mixture of TFA and scavengers .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and yield. The final product is purified using techniques such as HPLC and lyophilized to obtain a high-purity compound .
Analyse Des Réactions Chimiques
Types of Reactions
(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]-4-methylpentanoyl]amino]-N-(4-nitrophenyl)hexanamide;dihydrochloride primarily undergoes hydrolysis reactions catalyzed by plasmin and microplasmin. The hydrolysis of the peptide bond releases p-nitroaniline (pNA), which can be measured spectrophotometrically .
Common Reagents and Conditions
The hydrolysis reaction typically occurs in a buffered solution, such as Tris-HCl, at physiological pH (around 7.4) and temperature (37°C). The presence of NaCl can enhance the reaction rate .
Major Products
The major product formed from the hydrolysis of this compound is p-nitroaniline (pNA), which is a chromogenic compound that can be detected by its absorbance at 405 nm .
Applications De Recherche Scientifique
(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]-4-methylpentanoyl]amino]-N-(4-nitrophenyl)hexanamide;dihydrochloride is widely used in scientific research due to its role as a chromogenic substrate for plasmin and microplasmin. Some of its applications include:
Mécanisme D'action
(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]-4-methylpentanoyl]amino]-N-(4-nitrophenyl)hexanamide;dihydrochloride exerts its effects through its interaction with plasmin and microplasmin. Upon binding to these enzymes, the peptide bond between lysine and p-nitroaniline is cleaved, releasing p-nitroaniline. This reaction is highly specific and allows for the quantification of enzyme activity based on the absorbance of p-nitroaniline at 405 nm .
Comparaison Avec Des Composés Similaires
(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]-4-methylpentanoyl]amino]-N-(4-nitrophenyl)hexanamide;dihydrochloride is unique due to its specific substrate properties for plasmin and microplasmin. Similar compounds include:
H-D-Phe-Pip-Arg-pNA · 2HCl: A chromogenic substrate for thrombin.
Z-D-Arg-Gly-Arg-pNA · 2HCl: A chromogenic substrate for Factor Xa.
Bz-Ile-Glu-Gly-Arg-pNA · HCl: Another chromogenic substrate for Factor Xa.
These compounds share the common feature of being chromogenic substrates for specific proteases, but they differ in their enzyme targets and applications.
Propriétés
Formule moléculaire |
C23H40Cl2N6O5 |
|---|---|
Poids moléculaire |
551.5 g/mol |
Nom IUPAC |
(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]-4-methylpentanoyl]amino]-N-(4-nitrophenyl)hexanamide;dihydrochloride |
InChI |
InChI=1S/C23H38N6O5.2ClH/c1-14(2)13-19(28-23(32)20(25)15(3)4)22(31)27-18(7-5-6-12-24)21(30)26-16-8-10-17(11-9-16)29(33)34;;/h8-11,14-15,18-20H,5-7,12-13,24-25H2,1-4H3,(H,26,30)(H,27,31)(H,28,32);2*1H/t18-,19-,20-;;/m0../s1 |
Clé InChI |
VESQMNNSPPEOSZ-JADADVEQSA-N |
SMILES isomérique |
CC(C)C[C@@H](C(=O)N[C@@H](CCCCN)C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)[C@H](C(C)C)N.Cl.Cl |
SMILES canonique |
CC(C)CC(C(=O)NC(CCCCN)C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)C(C(C)C)N.Cl.Cl |
Séquence |
VLK |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-bromo-N-[3-(diethylamino)propyl]butanamide](/img/structure/B1344525.png)



![2-[4-(2-Bromobutanoyl)piperazin-1-yl]pyrimidine](/img/structure/B1344534.png)





![2-bromo-N-[2-(4-chlorophenyl)ethyl]butanamide](/img/structure/B1344548.png)

